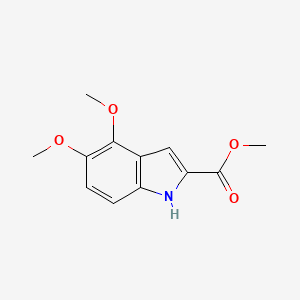
methyl 4,5-dimethoxy-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,5-dimethoxy-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Acetylcholinesterase Inhibition
Researchers synthesized a range of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate. These compounds were evaluated for their antioxidant properties through different assays, including DPPH free radical scavenging, ABTS cationic radical decolarization, and cupric reducing antioxidant capacity (CUPRAC). The study found indole compounds with carbohydrazide functionality showing promising antioxidant targets. Additionally, these compounds demonstrated significant acetylcholinesterase and butyrylcholinesterase enzyme inhibition properties, indicating potential for therapeutic applications in neurodegenerative diseases (Bingul et al., 2019).
Reactivity with Aldehydes and Ketones
Another study explored the acid-catalyzed reactions of derivatives, including methyl 4,5-dimethoxy-1H-indole-2-carboxylate, with aldehydes and ketones. This research highlighted the selective reactivity of these indole derivatives, which is crucial for developing complex indole-based scaffolds in organic synthesis, offering insights into constructing novel compounds with potential biological activities (Condie et al., 2020).
Bioreductive Anticancer Agents
The compound has also been investigated for its potential in cancer therapy. For instance, the synthesis of indolequinones starting from methyl 4-(benzyloxy)-5-methoxy-indole-2-carboxylate was described, focusing on compounds that undergo displacement by various nitrogen nucleophiles. These amino-substituted quinones, along with their methoxy precursors, were evaluated for cytotoxicity towards aerobic and hypoxic mammalian cells, revealing insights into the development of novel bioreductive anticancer agents (Cotterill et al., 1994).
Electrochemical Studies
Electrochemical studies have utilized this compound derivatives to understand the oxidation mechanisms of indole compounds. These studies contribute to the broader understanding of indole chemistry, including the electrochemical behavior and potential applications in developing electrochemical sensors or redox-active materials (Hu & Dryhurst, 1993).
Chemical Functionalization and Modulation
Research on the optimization of chemical functionalities of indole-2-carboxamides, closely related to this compound, has led to the development of novel allosteric modulators for receptors such as the cannabinoid type 1 receptor (CB1). These studies focus on modifying the indole scaffold to improve allosteric parameters, demonstrating the compound's utility in designing receptor-targeted therapies (Khurana et al., 2014).
Eigenschaften
IUPAC Name |
methyl 4,5-dimethoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-10-5-4-8-7(11(10)16-2)6-9(13-8)12(14)17-3/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOAVNPUVRAHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2665774.png)
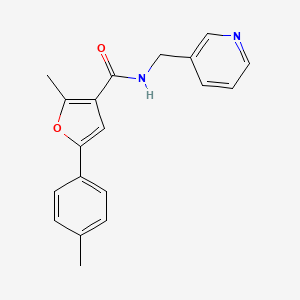
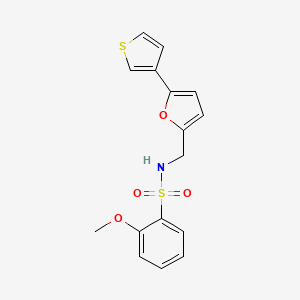

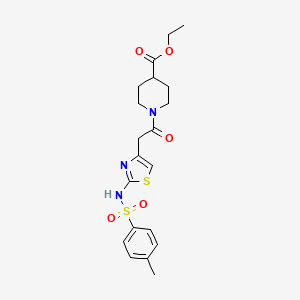
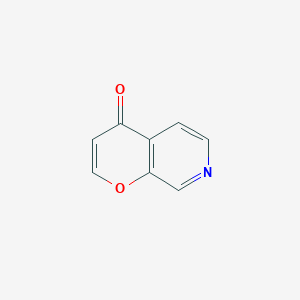
![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2665785.png)
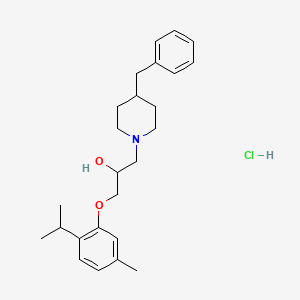
![2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2665787.png)
![1-(bromomethyl)-6,6-difluorospiro[2.5]octane](/img/structure/B2665789.png)

![N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2665791.png)

